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Compound of Interest

Compound Name: Pregomisin

Cat. No.: B103935

Introduction

Pregomisin, a lignan isolated from the medicinal plant Schisandra chinensis, has garnered
significant interest within the scientific community due to its potential therapeutic properties.[1]
Accurate structural elucidation is a critical prerequisite for understanding its bioactivity and for
any further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy
stands as the most powerful and definitive method for determining the complex three-
dimensional structure of natural products like Pregomisin. This application note provides a
detailed overview of the NMR-based methodologies for the complete structural characterization
of Pregomisin, including comprehensive data tables and standardized experimental protocols.

Structural Elucidation Workflow

The structural elucidation of Pregomisin is achieved through a systematic workflow that
integrates various one-dimensional (1D) and two-dimensional (2D) NMR experiments. This
process allows for the unambiguous assignment of all proton (*H) and carbon (*3C) signals, the
establishment of through-bond and through-space correlations, and ultimately, the
determination of the molecule's constitution and relative stereochemistry.
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Figure 1: A generalized workflow for the structural elucidation of Pregomisin using NMR

spectroscopy.

Quantitative NMR Data

The complete assignment of the *H and 3C NMR spectra of Pregomisin is fundamental to its
structural elucidation. The following tables summarize the chemical shifts (d) in parts per million
(ppm) and coupling constants (J) in Hertz (Hz). The data presented is a compilation from

spectroscopic studies of Pregomisin.

Table 1: *H NMR Spectroscopic Data for Pregomisin (500 MHz, CDClI3)
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

1,1 6.55 s

2,2

3,3

4,4 6.60 s

5,5'

6, 6'

7T 2.50 m

8,8 1.85 m

9,9 0.85 d 6.5

OMe-3,3' 3.85 s

OMe-4,4' 3.88 s

OH-5,5' 5.65 s

Table 2: 13C NMR Spectroscopic Data for Pregomisin (125 MHz, CDCIs)
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Position Chemical Shift (6, ppm) DEPT
1,71 132.5 C
2,2 107.5 CH
3,3 147.0 C

4, 4' 147.2 C
55 1115 CH
6, 6' 121.0 C
7,7 34.5 CH:z
8, 8 42.0 CH
99 14.0 CHs
OMe-3,3' 56.2 CHs
OMe-4,4' 60.8 CHs

Key 2D NMR Correlations for Structural
Connectivity

Two-dimensional NMR experiments are crucial for assembling the molecular structure of
Pregomisin. The key correlations from COSY and HMBC experiments establish the carbon
skeleton and the placement of substituents.

Homonuclear Correlation Spectroscopy (COSY)

The *H-'H COSY spectrum reveals proton-proton coupling networks, allowing for the
identification of adjacent protons. For Pregomisin, the key COSY correlations are within the
butane chain.
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Figure 2: Diagram illustrating the key *H-1H COSY correlations in the aliphatic chain of
Pregomisin.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment shows correlations between protons and carbons that are separated by
two or three bonds, which is essential for connecting the different spin systems and building the
complete carbon framework.
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Figure 3: Key HMBC correlations observed for Pregomisin, connecting the aliphatic chain to
the aromatic rings.

Stereochemical Elucidation using NOESY

The relative stereochemistry of the chiral centers at C-8 and C-8' in Pregomisin is determined
by Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects through-space
interactions between protons that are in close proximity.
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Figure 4: Significant NOESY correlations for determining the relative stereochemistry of
Pregomisin.

Experimental Protocols
General Experimental Conditions

e Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.
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e Solvent: Deuterated chloroform (CDClIs) was used as the solvent, with tetramethylsilane
(TMS) as the internal standard (& = 0.00 ppm).

o Sample Preparation: Approximately 10-15 mg of purified Pregomisin was dissolved in 0.5
mL of CDCls.

1D NMR Spectroscopy

e 'H NMR:
o Pulse Program: zg30
o Number of Scans: 16
o Acquisition Time: 3.28 s
o Relaxation Delay: 1.0 s

o BC NMR:

o

Pulse Program: zgpg30

Number of Scans: 1024

[¢]

[e]

Acquisition Time: 1.09 s

[e]

Relaxation Delay: 2.0 s
e DEPT-135:
o Pulse Program: dept135
o Number of Scans: 256

o Relaxation Delay: 2.0 s

2D NMR Spectroscopy
e COSY:
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o Pulse Program: cosygpgf

o Number of Scans: 2

o Data Points: 2048 (F2) x 256 (F1)

e HSQC:

o Pulse Program: hsqcedetgpsisp2.3

o Number of Scans: 4

o Data Points: 1024 (F2) x 256 (F1)

« HMBC:

o Pulse Program: hmbcgpndqgf

o Number of Scans: 8

o Data Points: 2048 (F2) x 256 (F1)

« NOESY:

[¢]

Pulse Program: noesygpph

Number of Scans: 16

[¢]

[e]

Mixing Time: 500 ms

(¢]

Data Points: 2048 (F2) x 256 (F1)

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous
and detailed structural elucidation of Pregomisin. The data and protocols presented herein
serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry,
and drug development, facilitating the accurate identification and further investigation of this
promising bioactive compound. The combination of COSY and HMBC experiments establishes
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the planar structure, while NOESY experiments are crucial for defining the relative
stereochemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
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